molecular formula C16H36N8O6 B12360861 DOTA-amide (dihydrate)

DOTA-amide (dihydrate)

Cat. No.: B12360861
M. Wt: 436.51 g/mol
InChI Key: QRQIPCXDSQYLRT-UHFFFAOYSA-N
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Description

DOTA-amide (dihydrate) is a bifunctional chelator that binds to specific molecules, such as the Affibody molecule ZHER2:S1. This complex can specifically bind to HER2, a protein commonly overexpressed in certain types of cancer, including prostate cancer. DOTA-amide (dihydrate) is used in scientific research for its ability to detect bone metastases .

Preparation Methods

Synthetic Routes and Reaction Conditions

DOTA-amide (dihydrate) can be synthesized using a solid-phase synthetic strategy. This involves the preparation of DOTA from a cyclen precursor on solid-phase support. The process includes the condensation reaction of bromoacetylated peptides with cyclen, followed by the alkylation of cyclen-peptide with tert-butylbromoacetate .

Industrial Production Methods

The industrial production of DOTA-amide (dihydrate) typically involves the use of solid-phase synthesis to ensure high purity and cost-effectiveness. This method allows for the rapid and efficient preparation of DOTA-linked peptides, which are essential for imaging and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

DOTA-amide (dihydrate) primarily undergoes substitution reactions. It can form stable complexes with metal ions, which is crucial for its function as a chelator .

Common Reagents and Conditions

The synthesis of DOTA-amide (dihydrate) involves reagents such as bromoacetylated peptides, cyclen, and tert-butylbromoacetate. The reactions are typically carried out under mild conditions to preserve the integrity of the peptides and the chelator .

Major Products Formed

The major products formed from the reactions involving DOTA-amide (dihydrate) are DOTA-linked peptides. These peptides can be radiolabeled with isotopes such as gallium-68 for use in positron emission tomography (PET) imaging .

Scientific Research Applications

DOTA-amide (dihydrate) has a wide range of applications in scientific research:

Mechanism of Action

DOTA-amide (dihydrate) exerts its effects by binding to the Affibody molecule ZHER2:S1. This complex specifically targets the HER2 protein, which is overexpressed in certain cancers. The binding of DOTA-amide (dihydrate) to HER2 allows for the detection of cancerous cells and metastases .

Comparison with Similar Compounds

Similar Compounds

    NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Another chelator used for similar purposes but with different binding properties.

    NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid): A chelator with a similar structure but different functional groups.

    DTPA (diethylenetriaminepentaacetic acid): A chelator used in various imaging and therapeutic applications.

Uniqueness

DOTA-amide (dihydrate) is unique due to its high stability and specificity in binding to HER2. This makes it particularly useful in the detection and study of cancers that overexpress this protein .

Properties

Molecular Formula

C16H36N8O6

Molecular Weight

436.51 g/mol

IUPAC Name

2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide;dihydrate

InChI

InChI=1S/C16H32N8O4.2H2O/c17-13(25)9-21-1-2-22(10-14(18)26)5-6-24(12-16(20)28)8-7-23(4-3-21)11-15(19)27;;/h1-12H2,(H2,17,25)(H2,18,26)(H2,19,27)(H2,20,28);2*1H2

InChI Key

QRQIPCXDSQYLRT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N.O.O

Origin of Product

United States

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